molecular formula C24H26N4O2 B14470057 N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] CAS No. 67324-41-8

N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]

Cat. No.: B14470057
CAS No.: 67324-41-8
M. Wt: 402.5 g/mol
InChI Key: ZFLSJPUKGZDCLQ-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two dimethylamino groups attached to the benzamide moiety, which is further connected through a 1,4-phenylene linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] typically involves the reaction of 1,4-phenylenediamine with 4-(dimethylamino)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products formed are typically the corresponding carboxylic acids or quinones.

    Reduction: The major products are the corresponding amines or alcohols.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

N,N’-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,4-Phenylenebis(4-aminobenzamide): Similar structure but with amino groups instead of dimethylamino groups.

    N,N’-(2-Methyl-1,4-phenylene)bis(N-acetylacetamide): Similar structure with acetylacetamide groups.

    N,N’-(1,2-Phenylene)-bis[4-(azidomethyl)benzamide]: Similar structure with azidomethyl groups.

Uniqueness

N,N’-(1,4-Phenylene)bis[4-(dimethylamino)benzamide] is unique due to the presence of dimethylamino groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

67324-41-8

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-(dimethylamino)-N-[4-[[4-(dimethylamino)benzoyl]amino]phenyl]benzamide

InChI

InChI=1S/C24H26N4O2/c1-27(2)21-13-5-17(6-14-21)23(29)25-19-9-11-20(12-10-19)26-24(30)18-7-15-22(16-8-18)28(3)4/h5-16H,1-4H3,(H,25,29)(H,26,30)

InChI Key

ZFLSJPUKGZDCLQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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